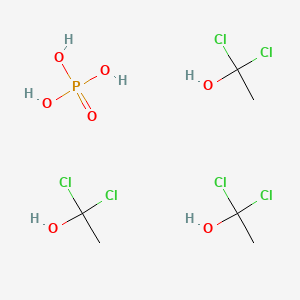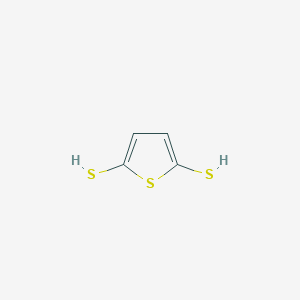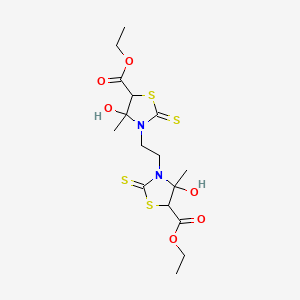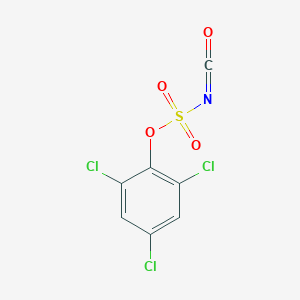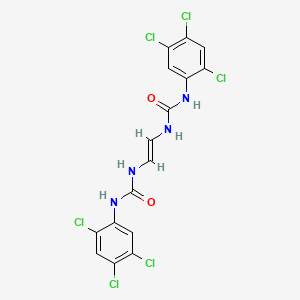
Urea, 1,1'-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- is a synthetic organic compound with the molecular formula C₁₆H₁₀Cl₆N₄O₂. It is characterized by the presence of two 2,4,5-trichlorophenyl groups connected by a vinylene bridge and linked to urea moieties. This compound is known for its unique chemical structure and properties, making it of interest in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- typically involves the reaction of 2,4,5-trichloroaniline with phosgene to form 2,4,5-trichlorophenyl isocyanate. This intermediate is then reacted with ethylenediamine to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of oxides and chlorinated by-products.
Reduction: Formation of amines and dechlorinated products.
Substitution: Formation of hydroxylated derivatives and other substituted products.
科学的研究の応用
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
Similar Compounds
Urea, 1,1’-vinylenebis(3-(2,4-dichlorophenyl)-, (E)-: Similar structure but with fewer chlorine atoms, leading to different chemical properties.
Urea, 1,1’-vinylenebis(3-(2,4,6-trichlorophenyl)-, (E)-: Similar structure but with an additional chlorine atom, affecting its reactivity and applications.
Uniqueness
Urea, 1,1’-vinylenebis(3-(2,4,5-trichlorophenyl)-, (E)- is unique due to the specific positioning of chlorine atoms on the phenyl rings, which influences its chemical reactivity and biological activity. This distinct structure makes it valuable for specific applications in research and industry .
特性
CAS番号 |
25524-59-8 |
|---|---|
分子式 |
C16H10Cl6N4O2 |
分子量 |
503.0 g/mol |
IUPAC名 |
1-(2,4,5-trichlorophenyl)-3-[(E)-2-[(2,4,5-trichlorophenyl)carbamoylamino]ethenyl]urea |
InChI |
InChI=1S/C16H10Cl6N4O2/c17-7-3-11(21)13(5-9(7)19)25-15(27)23-1-2-24-16(28)26-14-6-10(20)8(18)4-12(14)22/h1-6H,(H2,23,25,27)(H2,24,26,28)/b2-1+ |
InChIキー |
NBVNVGOBQLGRKY-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)N/C=C/NC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)NC=CNC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


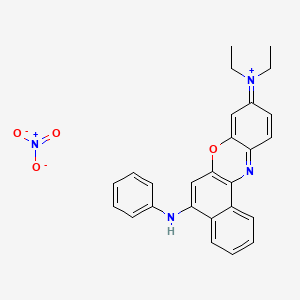

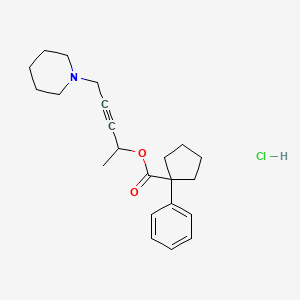
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
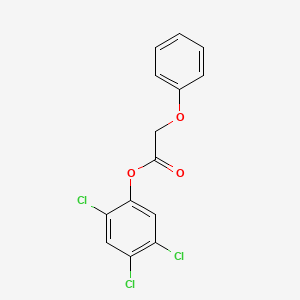
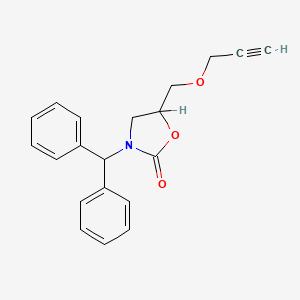
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

